3-Methyl-2-pyridylmagnesium bromide
Overview
Description
3-Methyl-2-pyridylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The compound has the molecular formula C(_6)H(_6)BrMgN and a molecular weight of 196.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-pyridylmagnesium bromide is typically synthesized by reacting 3-methyl-2-bromopyridine with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often cooled to control the exothermic nature of the Grignard formation .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-pyridylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in THF at low temperatures.
Halides: Undergoes halogen-metal exchange with alkyl or aryl halides.
Catalysts: Often used with palladium or nickel catalysts in cross-coupling reactions.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Biaryls: From cross-coupling reactions.
Substituted Pyridines: From halogen-metal exchange reactions.
Scientific Research Applications
3-Methyl-2-pyridylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which 3-methyl-2-pyridylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom coordinates with the nitrogen in the pyridine ring, stabilizing the reactive intermediate and facilitating the reaction .
Comparison with Similar Compounds
- 2-Pyridylmagnesium bromide
- 4-Methyl-2-pyridylmagnesium bromide
- 2,6-Dimethylpyridylmagnesium bromide
Comparison: 3-Methyl-2-pyridylmagnesium bromide is unique due to the position of the methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-pyridylmagnesium bromide, the presence of the methyl group in the 3-position can lead to different steric and electronic effects, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
magnesium;3-methyl-2H-pyridin-2-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDBMZTOQWMBX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]N=CC=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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